molecular formula C22H22ClFN4O3S B2839315 N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215804-57-1

N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2839315
CAS No.: 1215804-57-1
M. Wt: 476.95
InChI Key: HLUZXLVONIXLDO-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN4O3S and its molecular weight is 476.95. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antitumor Activity of Amino Acid Ester Derivatives Containing 5-Fluorouracil : A series of amino acid ester derivatives containing 5-fluorouracil were synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and N-hydroxybenzotriazole (HOBt) as coupling agents. These compounds, including derivatives similar to the specified compound, showed inhibitory effects against leukaemia HL-60 and liver cancer BEL-7402, indicating potential antitumor activity (J. Xiong et al., 2009).

  • Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : This study involves the synthesis of derivatives of 6-fluorobenzo[b]pyran-4-one, which, after undergoing various chemical reactions, showed anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancer. This highlights the potential of fluorinated compounds in cancer treatment (A. G. Hammam et al., 2005).

  • Spectroscopic, Quantum Mechanical Studies, Ligand Protein Interactions and Photovoltaic Efficiency Modeling : A study on benzothiazolinone acetamide analogs, which are structurally related to the specified compound, involved spectroscopic and quantum mechanical analysis. These compounds showed potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their utility in photovoltaic applications (Y. Mary et al., 2020).

  • Synthesis and Pharmacological Investigation of Thiazolidinones as Anticonvulsants : Research on derivatives of thiazolidinones, which are structurally similar to the specified compound, showed that they have significant anticonvulsant activities. This suggests the potential of such compounds in the treatment of seizure disorders (M. Senthilraja & V. Alagarsamy, 2012).

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(1,3-dioxoisoindol-2-yl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S.ClH/c1-25(2)10-5-11-26(22-24-17-9-8-14(23)12-18(17)31-22)19(28)13-27-20(29)15-6-3-4-7-16(15)21(27)30;/h3-4,6-9,12H,5,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUZXLVONIXLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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